molecular formula C11H17N3O2 B3094749 tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate CAS No. 1260676-11-6

tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B3094749
CAS No.: 1260676-11-6
M. Wt: 223.27 g/mol
InChI Key: CJBVCGLNDXQEAM-UHFFFAOYSA-N
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Description

tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves a multi-component reaction. For example, a one-pot four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile can be used to synthesize this compound . The reaction is typically carried out under reflux conditions in ethanol, with pyridine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein . This binding can modulate the activity of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the carboxylate moiety can affect the compound’s solubility, stability, and ability to interact with biological targets.

Properties

IUPAC Name

tert-butyl 6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-7-4-8-14-9(13)5-6-12-14/h5-6H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBVCGLNDXQEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857645
Record name tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260676-11-6
Record name tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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